molecular formula C18H16BrNO3 B11683227 ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11683227
M. Wt: 374.2 g/mol
InChI Key: UCKMHWZVNCYGCB-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromophenyl group, a hydroxy group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. Subsequent bromination, hydroxylation, and esterification steps are carried out to introduce the bromophenyl, hydroxy, and ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and ester groups can modulate its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Properties

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

ethyl 1-(4-bromophenyl)-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C18H16BrNO3/c1-3-23-18(22)17-11(2)20(13-6-4-12(19)5-7-13)16-9-8-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3

InChI Key

UCKMHWZVNCYGCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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